An In-Depth Technical Guide to the Discovery and Synthesis of C11, a Selective FGFR1 Inhibitor
An In-Depth Technical Guide to the Discovery and Synthesis of C11, a Selective FGFR1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the discovery, synthesis, and biological evaluation of C11, a potent and selective inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1). This document is intended to serve as a technical guide, offering detailed data, experimental protocols, and visual representations of key biological pathways and processes to aid researchers in the field of oncology and drug discovery.
Introduction to FGFR1 Inhibition
The Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases plays a crucial role in cell proliferation, differentiation, migration, and angiogenesis. Dysregulation of FGFR signaling, particularly through amplification or mutation of the FGFR1 gene, is a known driver in a variety of human cancers, including breast, lung, and bladder cancer. Consequently, the development of small molecule inhibitors targeting FGFR1 has emerged as a promising therapeutic strategy. C11 is a novel, selective FGFR1 inhibitor with demonstrated anti-tumor and anti-angiogenic properties.[1] This guide will delve into the specifics of its discovery and synthesis, providing a valuable resource for the scientific community.
The Discovery of C11: A Potent and Selective Inhibitor
C11 was identified as a highly potent inhibitor of FGFR1 from a series of 1-oxo-1H-phenalene derivatives.[2] It exhibits a strong inhibitory activity against FGFR1 with an IC50 value of 19 nM.[1][2][3]
Kinase Selectivity Profile
A key attribute of a successful kinase inhibitor is its selectivity, which minimizes off-target effects. C11 has been shown to be highly selective for FGFR1. While it shows some activity against FGFR4 (IC50 = 84 nM), it displays no significant inhibition of other FGFR family members (FGFR2 and FGFR3) or a panel of 16 other receptor tyrosine kinases, including VEGFRs and PDGFRs, at concentrations up to 1 µM.[2]
Comparison with other Covalent FGFR1 Inhibitors
The field of FGFR1 inhibition has seen the development of several covalent inhibitors that irreversibly bind to the kinase. A comparison of the inhibitory potency of C11 with other notable covalent FGFR1 inhibitors is presented in Table 1.
| Inhibitor | FGFR1 IC50 (nM) | Reference(s) |
| C11 | 19 | [1][2][3] |
| FIIN-1 | 9.2 | [4] |
| FIIN-2 | 3.1 | [5] |
| FIIN-3 | 13 | [5] |
| PRN1371 | 0.7 | [6] |
| Futibatinib (TAS-120) | 1.8 |
Synthesis of C11
A plausible synthetic approach, based on general organic chemistry principles for N-alkylation of similar heterocyclic compounds, is outlined below.
Postulated Synthesis Workflow
Caption: Postulated workflow for the synthesis of C11.
FGFR1 Signaling Pathway and Mechanism of Action of C11
FGFR1 signaling is initiated by the binding of a fibroblast growth factor (FGF) ligand and a heparan sulfate proteoglycan (HSPG) co-receptor, leading to receptor dimerization and autophosphorylation of specific tyrosine residues in the kinase domain. This phosphorylation cascade activates several downstream signaling pathways, including the RAS-MAPK and PI3K-AKT pathways, which are critical for cell proliferation, survival, and migration.
C11 exerts its inhibitory effect by targeting the ATP-binding pocket of the FGFR1 kinase domain, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling molecules.[2]
Caption: FGFR1 signaling pathway and the inhibitory action of C11.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the evaluation of C11 and other FGFR1 inhibitors.
In Vitro FGFR1 Kinase Assay (Z'-LYTE™ Assay)
This protocol is adapted from a method used for the evaluation of the covalent FGFR inhibitor FIIN-1.[4]
Objective: To determine the in vitro inhibitory activity of a compound against recombinant FGFR1 kinase.
Materials:
-
Recombinant human FGFR1 kinase domain
-
Z'-LYTE™ Kinase Assay Kit - Tyr 6 Peptide (or a similar suitable substrate)
-
ATP
-
Test compound (e.g., C11) dissolved in DMSO
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Development Reagent
-
Stop Reagent
-
Microplate reader capable of fluorescence measurement
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 384-well plate, add the test compound dilutions.
-
Add the FGFR1 enzyme and the peptide substrate to the wells.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for FGFR1.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Add the Development Reagent to each well. This reagent contains proteases that will digest the unphosphorylated substrate.
-
Incubate to allow for the development reaction.
-
Add the Stop Reagent to terminate the development reaction.
-
Read the fluorescence on a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based FGFR1 Phosphorylation Assay (Western Blot)
This protocol describes a general method to assess the inhibition of FGFR1 autophosphorylation in a cellular context.
Objective: To determine the effect of a test compound on the phosphorylation of FGFR1 in cells.
Materials:
-
Cancer cell line with known FGFR1 expression (e.g., MDA-MB-134)
-
Cell culture medium and supplements
-
Test compound (e.g., C11)
-
FGF ligand (e.g., bFGF) to stimulate FGFR1
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-FGFR1, anti-total-FGFR1, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Starve the cells in serum-free medium for a designated period (e.g., 12-24 hours) to reduce basal receptor phosphorylation.
-
Pre-treat the cells with various concentrations of the test compound for a specified time.
-
Stimulate the cells with an FGF ligand for a short period (e.g., 10-15 minutes) to induce FGFR1 phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer.
-
Incubate the membrane with the primary antibody against phospho-FGFR1 overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total FGFR1 and a loading control (e.g., GAPDH) to ensure equal protein loading.
Cell Migration and Invasion Assays
These assays are crucial for evaluating the anti-metastatic potential of FGFR1 inhibitors.
Objective: To assess the effect of a test compound on the migratory and invasive capabilities of cancer cells.
Materials:
-
Transwell inserts (with or without Matrigel coating for invasion and migration assays, respectively)
-
Cancer cell line
-
Serum-free medium
-
Medium containing a chemoattractant (e.g., 10% FBS)
-
Test compound (e.g., C11)
-
Cotton swabs
-
Fixing and staining reagents (e.g., methanol and crystal violet)
-
Microscope
Procedure (Transwell Migration Assay):
-
Seed cancer cells in the upper chamber of the Transwell insert in serum-free medium containing the test compound.
-
Add medium with a chemoattractant to the lower chamber.
-
Incubate the plate for a period that allows for cell migration (e.g., 8-24 hours).
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several fields of view under a microscope.
Procedure (Transwell Invasion Assay): The procedure is similar to the migration assay, but the Transwell inserts are pre-coated with Matrigel, which serves as an artificial extracellular matrix that the cells must degrade and invade to move towards the chemoattractant.
Conclusion
C11 represents a significant advancement in the development of selective FGFR1 inhibitors. Its high potency and selectivity, coupled with its demonstrated anti-tumor and anti-angiogenic activities in preclinical models, underscore its potential as a therapeutic agent for cancers driven by aberrant FGFR1 signaling. The experimental protocols and pathway diagrams provided in this technical guide are intended to facilitate further research and development in this promising area of oncology. The continued exploration of C11 and similar compounds will be crucial in translating the therapeutic promise of FGFR1 inhibition into clinical reality.
References
- 1. FGFR1 clustering with engineered tetravalent antibody improves the efficiency and modifies the mechanism of receptor internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. revvity.com [revvity.com]
- 4. The Precise Sequence of FGF Receptor Autophosphorylation Is Kinetically Driven and Is Disrupted by Oncogenic Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Light-induced activities of novel naphtho[1,8-ef]isoindole-7,8,10(9H)-trione and oxoisoaporphine derivatives towards mosquito larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
